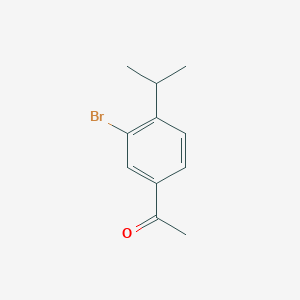

1-(3-Bromo-4-isopropylphenyl)ethanone

Description

Propriétés

Formule moléculaire |

C11H13BrO |

|---|---|

Poids moléculaire |

241.12 g/mol |

Nom IUPAC |

1-(3-bromo-4-propan-2-ylphenyl)ethanone |

InChI |

InChI=1S/C11H13BrO/c1-7(2)10-5-4-9(8(3)13)6-11(10)12/h4-7H,1-3H3 |

Clé InChI |

UTZNEQIVYJNVDM-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=C(C=C(C=C1)C(=O)C)Br |

Origine du produit |

United States |

Méthodes De Préparation

Bromination of 4-Isopropylacetophenone

Direct bromination of 4-isopropylacetophenone offers a straightforward route to the target compound. The ketone group directs electrophilic substitution to the meta position, while the isopropyl group influences steric and electronic effects.

Procedure :

- Substrate Preparation : 4-Isopropylacetophenone is synthesized via Friedel-Crafts acylation of isopropylbenzene with acetyl chloride in the presence of AlCl₃.

- Bromination : The substrate is treated with bromine (Br₂) in acetic acid at 0–25°C. Silver nitrate (AgNO₃) may catalyze regioselective bromination at the 3-position.

- Workup : The crude product is purified via vacuum distillation or recrystallization.

Key Data :

Weinreb Amide Approach via Benzoic Acid Intermediate

This method adapts a route from CN104529735A, originally developed for fluorinated analogs, to achieve higher regiocontrol.

Procedure :

- Bromination of 4-Isopropylbenzoic Acid :

Weinreb Amide Formation :

Grignard Reaction :

Key Data :

One-Pot Oxidation-Bromination of Secondary Alcohols

A versatile method from Rammurthy et al. oxidizes secondary alcohols to α-bromoketones using ammonium bromide (NH₄Br) and Oxone®.

Procedure :

- Alcohol Synthesis :

- 1-(4-Isopropylphenyl)ethanol is prepared via reduction of 4-isopropylacetophenone with NaBH₄.

- Bromination-Oxidation :

Key Data :

- Yield : 75–85% (based on analogous substrates).

- Reaction Time : 4–6 hours.

- Limitations : Requires precursor alcohol, adding synthetic steps.

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Scalability | Complexity |

|---|---|---|---|---|

| Direct Bromination | 70% | Moderate | High | Low |

| Weinreb Amide | 80% | High | High | Moderate |

| Oxidation-Bromination | 75–85% | High | Moderate | High |

Key Findings :

- The Weinreb amide route offers superior regiocontrol and yield, making it ideal for industrial applications.

- Direct bromination is less efficient but requires fewer steps.

- Oxidation-bromination is highly versatile but depends on precursor availability.

Physicochemical Properties

Data from Chemsrc and experimental analyses:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.124 g/mol |

| Exact Mass | 240.015 Da |

| LogP | 3.77 |

| Polar Surface Area (PSA) | 17.07 Ų |

| Boiling Point | Not reported |

| Melting Point | Not reported |

Spectral Data :

- ¹H NMR (CDCl₃): δ 7.79–7.76 (m, 2H, Ar-H), 4.42 (s, 2H, CH₂Br), 2.65 (septet, 1H, CH(CH₃)₂), 1.25 (d, 6H, CH₃).

- ¹³C NMR : δ 191.20 (C=O), 136.77–123.16 (Ar-C), 30.90 (CH₂Br), 23.45 (CH(CH₃)₂).

Applications and Derivatives

1-(3-Bromo-4-isopropylphenyl)ethanone serves as a precursor for:

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Bromo-4-isopropylphenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., DCM, ethanol).

Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products:

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: 1-(3-Bromo-4-isopropylphenyl)ethanol.

Oxidation: 1-(3-Bromo-4-isopropylphenyl)acetic acid.

Applications De Recherche Scientifique

1-(3-Bromo-4-isopropylphenyl)ethanone has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-(3-Bromo-4-isopropylphenyl)ethanone involves its interaction with various molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Substituent Variations on the Phenyl Ring

1-(3-Bromo-4-iodophenyl)ethanone (CAS 945907-32-4)

- Structure : Bromine at position 3, iodine at position 3.

- Molecular Formula : C₉H₈BrIO.

- Key Differences : The replacement of the isopropyl group with iodine increases molecular weight and polarizability. Similarity scores (0.83–0.85) indicate structural and electronic overlap with the target compound .

- Implications : Iodine’s larger atomic radius may enhance steric hindrance and alter reactivity in cross-coupling reactions compared to the isopropyl group.

1-(4-Bromo-3-chlorophenyl)ethanone (CAS 3114-31-6)

- Structure : Bromine at position 4, chlorine at position 3.

- Molecular Formula : C₈H₆BrClO.

- Molecular Weight : 233.49 g/mol.

- Key Differences: Positional isomerism of halogens (Br/Cl vs. Br/isopropyl) affects electronic distribution.

Cycloalkyl and Heterocyclic Substituents

1-(3-Bromo-4-cyclopropylphenyl)ethanone (CAS 1785607-36-4)

- Structure : Cyclopropyl group at position 4.

- Molecular Formula : C₁₁H₁₁BrO.

- Molecular Weight : 239.11 g/mol.

- Physical Properties : Predicted boiling point = 314.3°C; density = 1.447 g/cm³ .

1-[3-(4-Bromophenyl)-5-methylisoxazol-4-yl]ethanone (CAS 169814-53-3)

- Structure : Incorporates an isoxazole ring substituted with a 4-bromophenyl group.

- Molecular Formula: C₁₂H₁₀BrNO₂.

- Key Differences : The isoxazole heterocycle introduces nitrogen and oxygen atoms, enabling hydrogen bonding and modifying electronic properties. This structural complexity may enhance biological activity, such as enzyme inhibition .

Functional Group Modifications

1-(3-(Bromomethyl)phenyl)ethanone

- Structure : Bromomethyl group at position 3.

- Molecular Formula : C₉H₉BrO.

- Molecular Weight : 213.07 g/mol.

- logP : 2.78 (indicative of moderate lipophilicity).

- Reactivity : The bromomethyl group is highly reactive in nucleophilic substitutions, contrasting with the inert isopropyl group in the target compound. This difference is critical in synthetic applications, such as polymer chemistry .

Physical Properties Comparison

*Estimated based on structural analogs.

Q & A

Q. Basic Research Focus

- HPLC-MS : Use a C18 column (MeCN/H₂O gradient) with ESI-MS to detect halogenated byproducts (e.g., di-brominated isomers) .

- GC-FID : Monitor volatile impurities (e.g., residual solvents) with a DB-5 column .

- Elemental Analysis : Validate bromine content (theoretical ~28%) to confirm stoichiometry .

How can computational chemistry aid in predicting the reactivity of this compound?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic aromatic substitution sites .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., solvolysis in DMF vs. THF) .

- Docking Studies : Model interactions between ethanone derivatives and target proteins (e.g., kinases) to guide synthetic prioritization .

What safety protocols are essential when handling this compound in the laboratory?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat.

- Ventilation : Use a fume hood to avoid inhalation of bromine vapors during reactions .

- Emergency Procedures : In case of skin contact, rinse immediately with water and seek medical attention (refer to SDS guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.